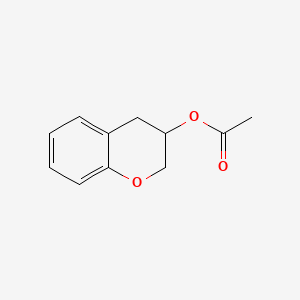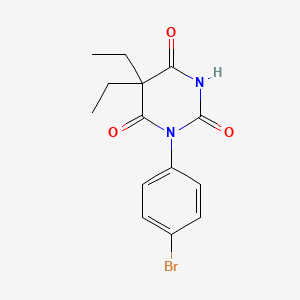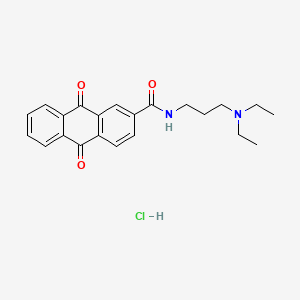
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure that includes an anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the carboxamide group and the diethylamino propyl side chain. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
化学反应分析
Types of Reactions
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction may yield dihydroanthracene derivatives .
科学研究应用
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Anthracene: A simpler compound with a similar core structure but lacking the carboxamide and diethylamino propyl groups.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
N-(3-(Diethylamino)propyl)carboxamide: A compound with a similar side chain but lacking the anthracene core.
Uniqueness
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is unique due to its combination of an anthracene core with a carboxamide group and a diethylamino propyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
CAS 编号 |
81086-03-5 |
|---|---|
分子式 |
C22H25ClN2O3 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-24(4-2)13-7-12-23-22(27)15-10-11-18-19(14-15)21(26)17-9-6-5-8-16(17)20(18)25;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,23,27);1H |
InChI 键 |
QNBGNOSNMMTBMI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


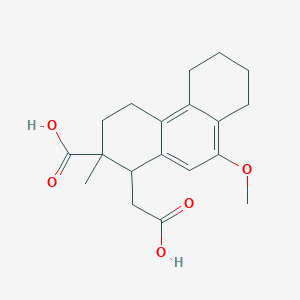
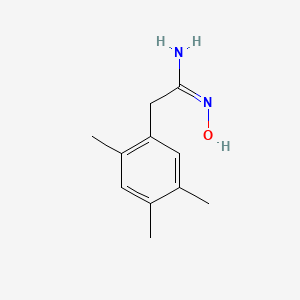
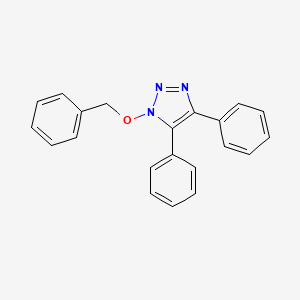
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
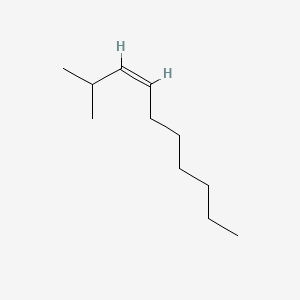
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
